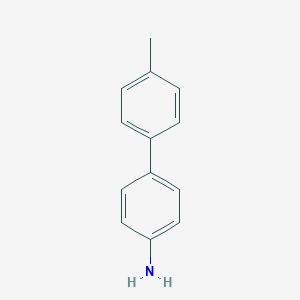

4-Amino-4'-methylbiphenyl

Description

The exact mass of the compound 4-Amino-4'-methylbiphenyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Amino-4'-methylbiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-4'-methylbiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVLOHKMEASTMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6036833 | |

| Record name | 4-Amino-4'-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-78-0 | |

| Record name | 4′-Methyl[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-4'-methylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-4'-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Methyl-[1,1-biphenyl]-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-4'-METHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S734CVY4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-4'-methylbiphenyl: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-4'-methylbiphenyl, also known as 4-(4-methylphenyl)aniline, is a biphenyl derivative of significant interest as a chemical intermediate in the synthesis of various organic materials, including those used in organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive overview of its chemical and physical properties, molecular structure, and common synthetic routes. Detailed experimental protocols for its preparation via Suzuki-Miyaura coupling and Buchwald-Hartwig amination are presented. Furthermore, this document includes key spectral data for characterization and a discussion on its potential metabolic pathways based on related structures. All quantitative data is summarized in tables for clarity, and key chemical transformations and workflows are illustrated with diagrams.

Chemical Properties and Structure

4-Amino-4'-methylbiphenyl possesses the core structure of a biphenyl system, with an amino group at the 4-position of one phenyl ring and a methyl group at the 4'-position of the other. This substitution pattern influences its chemical reactivity and physical properties.

Physical and Chemical Properties

| Property | 4-Amino-4'-methylbiphenyl | 4-Aminobiphenyl (for comparison) | 4-Methylbiphenyl (for comparison) |

| CAS Number | 1204-78-0[1] | 92-67-1[2] | 644-08-6 |

| Molecular Formula | C₁₃H₁₃N[1] | C₁₂H₁₁N[2] | C₁₃H₁₂ |

| Molecular Weight | 183.25 g/mol [1] | 169.22 g/mol [2] | 168.24 g/mol [3] |

| IUPAC Name | 4-(4-methylphenyl)aniline[1] | [1,1'-Biphenyl]-4-amine | 4-Methyl-1,1'-biphenyl |

| Synonyms | 4'-Methyl-[1,1'-biphenyl]-4-amine, 4-(p-tolyl)aniline[1] | 4-Phenylaniline, Xenylamine | 4-Phenyltoluene, p-Methylbiphenyl |

| Melting Point | Data not available | 52-54 °C[4] | 44-50 °C[3] |

| Boiling Point | Data not available | 302 °C at 760 mmHg[2] | 267-268 °C at 760 mmHg[3] |

| Solubility | Slightly soluble in acetone, chloroform, and methanol[5]. Insoluble in water. | Slightly soluble in cold water; soluble in hot water, ethanol, ether, acetone, and chloroform.[2] | Insoluble in water; soluble in alcohol and ether.[6] |

| pKa (of conjugate acid) | Data not available | 4.35 at 18 °C[7] | Not applicable |

Molecular Structure

The structure of 4-Amino-4'-methylbiphenyl features two phenyl rings linked by a carbon-carbon single bond. The presence of the electron-donating amino (-NH₂) and methyl (-CH₃) groups at opposite ends of the biphenyl system influences the electron density distribution across the aromatic rings. The amino group makes the attached phenyl ring more electron-rich and susceptible to electrophilic substitution, and it also imparts basic properties to the molecule.

Spectral Data

The structural characterization of 4-Amino-4'-methylbiphenyl is supported by various spectroscopic techniques.

| Technique | Key Data Points |

| ¹H NMR | Data not readily available for 4-Amino-4'-methylbiphenyl. For the related 4-methylbiphenyl in CDCl₃, characteristic signals are observed for the aromatic protons in the range of δ 7.19-7.42 ppm and a singlet for the methyl protons at δ 2.41 ppm. For aniline, aromatic protons appear between δ 6.7 and 7.2 ppm. |

| ¹³C NMR | Spectral data is available on databases such as PubChem.[1] |

| Infrared (IR) Spectroscopy | Expected characteristic peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching in the aromatic rings (around 1500-1600 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected at m/z 183.1048, corresponding to the molecular formula C₁₃H₁₃N. GC-MS data is available on PubChem.[1] |

Synthesis of 4-Amino-4'-methylbiphenyl

The synthesis of 4-Amino-4'-methylbiphenyl is most commonly achieved through palladium-catalyzed cross-coupling reactions, which are highly efficient for the formation of carbon-carbon and carbon-nitrogen bonds. The two primary methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming a C-C bond between the two aromatic rings.[8] This can be achieved by coupling a haloaniline derivative with a tolylboronic acid derivative, or a halotoluene derivative with an aminophenylboronic acid derivative.

Caption: Suzuki-Miyaura coupling for 4-Amino-4'-methylbiphenyl synthesis.

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.0 mmol, 1.0 equiv), 4-tolylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add degassed toluene (10 mL) and deionized water (2 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-Amino-4'-methylbiphenyl.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming the C-N bond.[9] This would typically involve the coupling of an amine with an aryl halide. For the synthesis of 4-Amino-4'-methylbiphenyl, this could involve the reaction of 4-methylbiphenyl-4'-yl bromide with an ammonia equivalent or a protected amine, followed by deprotection. Alternatively, and more directly, it could involve the coupling of 4-bromo-4'-methylbiphenyl with an amine source.

Caption: Buchwald-Hartwig amination for 4-Amino-4'-methylbiphenyl synthesis.

-

Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with 4-bromo-4'-methylbiphenyl (1.0 mmol, 1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv).

-

Amine Addition: If using a protected amine like benzophenone imine, add it to the Schlenk tube (1.2 mmol, 1.2 equiv).

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL).

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic phase under reduced pressure. If a protected amine was used, a deprotection step (e.g., hydrolysis with aqueous acid) is required. Purify the crude product by column chromatography on silica gel to yield 4-Amino-4'-methylbiphenyl.

Biological Activity and Metabolic Pathways

While 4-Amino-4'-methylbiphenyl is primarily utilized as a chemical intermediate, its structural similarity to known carcinogens like 4-aminobiphenyl warrants a discussion of its potential biological effects and metabolic fate.

Putative Metabolic Pathway

Based on the well-documented metabolism of 4-aminobiphenyl, it is plausible that 4-Amino-4'-methylbiphenyl undergoes a similar metabolic activation pathway. This process is primarily initiated in the liver by cytochrome P450 enzymes.

Caption: Proposed metabolic pathway of 4-Amino-4'-methylbiphenyl.

The proposed pathway involves:

-

N-oxidation: Cytochrome P450 enzymes, particularly CYP1A2, may oxidize the amino group to form the N-hydroxy metabolite.

-

O-Acetylation: The N-hydroxy metabolite can be further activated by N-acetyltransferases (NATs) to form a reactive N-acetoxy ester.

-

Nitrenium Ion Formation: This ester can spontaneously break down to form a highly reactive nitrenium ion.

-

DNA Adduct Formation: The electrophilic nitrenium ion can then react with nucleophilic sites on DNA, forming DNA adducts, which are mutagenic lesions.

A competing detoxification pathway involves the direct N-acetylation of the parent amine by NATs, leading to a less toxic and more readily excretable compound.

Experimental Workflows

The following diagram illustrates a generalized workflow for the synthesis and purification of 4-Amino-4'-methylbiphenyl.

Caption: Generalized experimental workflow for synthesis and purification.

Conclusion

4-Amino-4'-methylbiphenyl is a valuable synthetic intermediate with well-defined structural features. Its synthesis is readily achievable through modern cross-coupling methodologies such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. While specific experimental data for some of its physical properties are not widely reported, its chemical behavior and spectral characteristics can be inferred from its structure and comparison with related compounds. The potential for metabolic activation to reactive intermediates, based on the known toxicology of 4-aminobiphenyl, should be a consideration in its handling and applications. This guide provides a foundational resource for researchers and professionals working with this compound, offering key data, detailed synthetic protocols, and insights into its chemical and biological profile.

References

- 1. 4-Amino-4'-methylbiphenyl | C13H13N | CID 14564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 4-Aminobiphenyl = 98 92-67-1 [sigmaaldrich.com]

- 5. 4-AMINO-3-METHYLBIPHENYL CAS#: 63019-98-7 [m.chemicalbook.com]

- 6. 4-Methylbiphenyl, 98% | Fisher Scientific [fishersci.ca]

- 7. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Amino-4'-methylbiphenyl

CAS Number: 1204-78-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-4'-methylbiphenyl, a biphenyl derivative of interest in materials science and as a research chemical. This document details its physicochemical properties, plausible synthetic routes with experimental protocols, and an analysis of its potential biological activity based on structurally related compounds.

Core Physicochemical and Spectroscopic Data

4-Amino-4'-methylbiphenyl, also known as 4'-Methyl-[1,1'-biphenyl]-4-amine, is a solid organic compound.[1] Its core physicochemical and spectroscopic data are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₃H₁₃N |

| Molecular Weight | 183.25 g/mol |

| CAS Number | 1204-78-0 |

| Appearance | Solid |

| Melting Point | 99 °C (lit.) |

| Boiling Point | Not readily available |

| Solubility | Soluble in organic solvents such as acetone, chloroform, and methanol.[2] Slightly soluble in cold water, more soluble in hot water. |

| pKa (of parent amine) | 4.35 (conjugate acid of 4-aminobiphenyl at 18 °C)[3] |

| ¹³C NMR Spectroscopy | Data available in public databases such as PubChem.[4] |

| Mass Spectrometry (GC-MS) | Data available in public databases such as PubChem.[4] |

| Infrared Spectroscopy | Data available in public databases. |

Synthesis of 4-Amino-4'-methylbiphenyl

The synthesis of 4-Amino-4'-methylbiphenyl can be achieved through several cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is a highly effective method for the formation of the C-C bond between the two phenyl rings.[5] An alternative approach involves the reduction of a nitro-precursor.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a plausible synthesis of 4-Amino-4'-methylbiphenyl from 4-bromoaniline and 4-methylphenylboronic acid.

Materials:

-

4-bromoaniline

-

4-methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (deionized)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-bromoaniline (1.0 equivalent), 4-methylphenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents) to the flask.

-

Solvent Addition and Degassing: Add a 3:1 mixture of toluene and water to the flask. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 4-Amino-4'-methylbiphenyl.

Caption: Experimental workflow for the synthesis of 4-Amino-4'-methylbiphenyl.

Potential Biological Activity and Toxicology

Given the structural similarity, it is plausible that 4-Amino-4'-methylbiphenyl could undergo a similar metabolic activation pathway. The presence of the methyl group on the second phenyl ring may influence the rate of metabolism and the ultimate carcinogenicity of the compound, but in the absence of specific data, it should be handled with the precautions appropriate for a potential carcinogen.

Caption: Plausible metabolic activation pathway for 4-Amino-4'-methylbiphenyl.

Applications in Materials Science

Derivatives of biphenyl are important intermediates in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). These materials often require specific electronic and photophysical properties which can be tuned by modifying the biphenyl core. 4-Amino-4'-methylbiphenyl can serve as a building block in the synthesis of more complex molecules used as charge transport materials or hosts for emissive dopants in OLED devices. The amino group provides a site for further chemical modification, allowing for the attachment of other functional groups to tailor the final properties of the material.

Safety and Handling

Based on the known hazards of the parent compound 4-aminobiphenyl, 4-Amino-4'-methylbiphenyl should be handled with extreme caution.[3] It is advisable to treat this compound as a potential carcinogen. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of the solid and its solutions should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, seek immediate medical attention. Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

References

- 1. China 4-Amino-4'-methylbiphenyl CAS No.: 1204-78-0 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 2. 4-AMINO-3-METHYLBIPHENYL CAS#: 63019-98-7 [m.chemicalbook.com]

- 3. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 4. 4-Amino-4'-methylbiphenyl | C13H13N | CID 14564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Primary aromatic amines and cancer: Novel mechanistic insights using 4-aminobiphenyl as a model carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Insights into 4-Amino-4'-methylbiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Amino-4'-methylbiphenyl, a biphenyl derivative of interest in chemical research and potentially in drug development. This document outlines the key spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), details the experimental protocols for their acquisition, and presents a plausible metabolic activation pathway, offering a foundational resource for its study.

Spectroscopic Data

The structural integrity and purity of 4-Amino-4'-methylbiphenyl can be ascertained through a combination of spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for 4-Amino-4'-methylbiphenyl (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4-7.2 | m | 4H | Aromatic Protons (unsubstituted ring) |

| ~7.15 | d | 2H | Aromatic Protons (ortho to methyl group) |

| ~6.7 | d | 2H | Aromatic Protons (ortho to amino group) |

| ~3.7 | s (br) | 2H | -NH₂ |

| 2.35 | s | 3H | -CH₃ |

Note: Predicted values are based on known spectra of 4-methylbiphenyl and 4-aminobiphenyl. The solvent is typically CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data for 4-Amino-4'-methylbiphenyl

| Chemical Shift (δ) ppm | Assignment |

| ~145.8 | C-NH₂ |

| ~138.1 | C-CH₃ |

| ~136.7 | Quaternary C |

| ~132.5 | Quaternary C |

| ~129.5 | Aromatic CH |

| ~128.8 | Aromatic CH |

| ~126.9 | Aromatic CH |

| ~115.5 | Aromatic CH |

| ~21.1 | -CH₃ |

Note: Data sourced from spectral databases.[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 3: Infrared (IR) Spectroscopic Data for 4-Amino-4'-methylbiphenyl

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H Stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2920-2850 | Medium | Aliphatic C-H Stretch (-CH₃) |

| 1620-1600 | Strong | N-H Bend (scissoring) |

| 1600, 1495 | Medium-Strong | Aromatic C=C Stretch |

| 820 | Strong | para-disubstituted C-H Bend (out-of-plane) |

Note: Data is characteristic for p,p'-disubstituted biphenyls with an amino group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry (MS) Data for 4-Amino-4'-methylbiphenyl

| m/z | Relative Intensity (%) | Assignment |

| 183 | 100 | [M]⁺ (Molecular Ion) |

| 182 | ~80 | [M-H]⁺ |

| 168 | ~40 | [M-CH₃]⁺ |

| 167 | ~30 | [M-NH₂]⁺ |

| 91 | ~20 | [C₇H₇]⁺ (Tropylium ion) |

Note: Fragmentation pattern obtained from GC-MS analysis.[2]

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 4-Amino-4'-methylbiphenyl.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-Amino-4'-methylbiphenyl in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 220 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

-

Accumulate several hundred to a few thousand scans, depending on the sample concentration and instrument sensitivity.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid 4-Amino-4'-methylbiphenyl.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount (a few milligrams) of the solid 4-Amino-4'-methylbiphenyl directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory (e.g., with a diamond or germanium crystal).

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-Amino-4'-methylbiphenyl.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 4-Amino-4'-methylbiphenyl (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., a 30 m x 0.25 mm DB-5ms or equivalent).

-

Gas Chromatography (GC) Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the peak corresponding to 4-Amino-4'-methylbiphenyl in the total ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.

Plausible Metabolic Activation Pathway

While specific signaling pathways for 4-Amino-4'-methylbiphenyl are not extensively documented, its structural similarity to known carcinogens like 4-aminobiphenyl suggests a plausible route of metabolic activation that can lead to genotoxicity. This pathway involves enzymatic transformations primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates capable of forming DNA adducts.[3][4][5]

Caption: Plausible metabolic activation pathway of 4-Amino-4'-methylbiphenyl.

This proposed pathway highlights the potential for 4-Amino-4'-methylbiphenyl to undergo metabolic activation to a reactive electrophile that can covalently bind to DNA, a critical step in the initiation of chemical carcinogenesis.[3][5][6] The initial N-hydroxylation is a key activation step catalyzed by cytochrome P450 enzymes.[4][5] Subsequent esterification, for example, by N-acetyltransferases, can lead to the formation of an unstable intermediate that generates a highly reactive arylnitrenium ion, which can then form adducts with DNA.[3]

References

- 1. 4-Amino-4'-methylbiphenyl | C13H13N | CID 14564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. DNA Damage by Aromatic Amines : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]

- 4. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 6. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Amino-4'-methylbiphenyl for Beginners

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-Amino-4'-methylbiphenyl, a valuable biphenyl derivative. The content is tailored for individuals with a foundational understanding of organic chemistry, aiming to provide a practical and accessible approach to its preparation on a laboratory scale. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.

Introduction to 4-Amino-4'-methylbiphenyl and its Synthesis

4-Amino-4'-methylbiphenyl is an organic compound featuring a biphenyl core with an amino group on one phenyl ring and a methyl group on the other. This structure makes it a useful building block in the synthesis of more complex molecules, including pharmaceuticals and materials for organic electronics.

The synthesis of unsymmetrical biaryls like 4-Amino-4'-methylbiphenyl is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura reaction is particularly favored for its mild reaction conditions, tolerance to a wide range of functional groups, and the commercial availability of the necessary reagents.[1] This method involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[2]

Alternative methods for the formation of biaryl compounds exist, such as the Ullmann condensation and the Gomberg-Bachmann reaction. The Ullmann reaction involves the copper-catalyzed coupling of two aryl halides, often requiring high temperatures.[3] The Gomberg-Bachmann reaction utilizes diazonium salts. However, for a beginner-friendly and versatile approach, the Suzuki-Miyaura coupling is the recommended method.

The Suzuki-Miyaura Coupling Approach

The synthesis of 4-Amino-4'-methylbiphenyl via the Suzuki-Miyaura reaction involves the coupling of 4-bromoaniline with 4-methylphenylboronic acid. The general reaction scheme is presented below:

Reaction Scheme:

4-bromoaniline + 4-methylphenylboronic acid --(Pd catalyst, Base)--> 4-Amino-4'-methylbiphenyl

The reaction proceeds through a catalytic cycle involving a palladium catalyst.

Physicochemical Properties of Reactants and Product

A summary of the key physicochemical properties of the starting materials and the final product is provided in the table below.

| Property | 4-bromoaniline | 4-methylphenylboronic acid | 4-Amino-4'-methylbiphenyl |

| CAS Number | 106-40-1 | 5720-05-8 | 1204-78-0[4] |

| Molecular Formula | C₆H₆BrN | C₇H₉BO₂ | C₁₃H₁₃N[4] |

| Molecular Weight | 172.02 g/mol | 135.96 g/mol | 183.25 g/mol [4] |

| Appearance | Off-white to tan crystalline powder | White to off-white crystalline powder | Off-white to light brown crystalline powder |

| Melting Point | 60-64 °C | 235-240 °C (decomposes) | 120-122 °C |

| Boiling Point | 232 °C | Not applicable | Not available |

| Solubility | Slightly soluble in water, soluble in ethanol, ether, and acetone | Slightly soluble in water, soluble in methanol and THF | Insoluble in water, soluble in organic solvents like ethanol, acetone, and THF |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a standard laboratory procedure for the synthesis of 4-Amino-4'-methylbiphenyl.

Materials and Reagents

-

4-bromoaniline

-

4-methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for chromatography elution)

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Inert atmosphere setup (Nitrogen or Argon gas)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.0 mmol, 172 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.[5]

-

-

Solvent Addition and Reaction:

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).[1]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel.[1]

-

Elute with a gradient of hexanes and ethyl acetate to isolate the pure 4-Amino-4'-methylbiphenyl.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the pure product.

-

Expected Yield and Product Characterization

-

Yield: The expected yield for this type of Suzuki coupling is typically in the range of 70-95%, depending on the purity of the reagents and the reaction conditions.

-

Characterization: The identity and purity of the synthesized 4-Amino-4'-methylbiphenyl can be confirmed using various analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra will confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretches of the amine and the aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the product.[4]

-

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The general workflow for the synthesis of 4-Amino-4'-methylbiphenyl is depicted in the following diagram.

Caption: A generalized experimental workflow for the synthesis of 4-Amino-4'-methylbiphenyl.

Safety Considerations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves, when handling chemicals.

-

Fume Hood: Conduct the reaction in a well-ventilated fume hood. Toluene is a flammable and volatile organic solvent.

-

Reagent Handling:

-

4-bromoaniline is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

-

Palladium catalysts can be toxic and should be handled with care.

-

Potassium carbonate is an irritant.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional safety guidelines.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Inactive catalyst (oxidized Pd) | Ensure the reaction is set up under a strict inert atmosphere. Use fresh catalyst. |

| Insufficient heating | Ensure the reaction temperature is maintained at the specified level. | |

| Improper base | Ensure the correct amount and type of base are used. | |

| Presence of side products | Homocoupling of the boronic acid | Ensure a properly degassed reaction mixture. |

| Decomposition of starting materials or product | Avoid excessively high temperatures or prolonged reaction times. | |

| Difficulty in purification | Incomplete reaction | Allow the reaction to run to completion as monitored by TLC. |

| Co-elution of impurities | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method. |

This guide provides a solid foundation for the successful synthesis of 4-Amino-4'-methylbiphenyl. By following the detailed protocol and adhering to safety precautions, researchers can confidently prepare this valuable compound for their scientific endeavors.

References

A Technical Guide to the Physical and Chemical Properties of 4-Amino-4'-methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-4'-methylbiphenyl, also known by its IUPAC name 4-(4-methylphenyl)aniline, is a substituted aromatic amine derivative of biphenyl.[1] Its structure consists of a biphenyl core with an amino group (-NH₂) on one phenyl ring and a methyl group (-CH₃) on the other, both at the para (4) position. This compound serves as a valuable intermediate and building block in organic synthesis and medicinal chemistry. Its structural similarity to known carcinogens like 4-aminobiphenyl necessitates a thorough understanding of its properties for safe handling and application in research and development.[2] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Amino-4'-methylbiphenyl, along with detailed experimental protocols and relevant biological pathway information.

Core Physical and Chemical Properties

The fundamental physicochemical properties of 4-Amino-4'-methylbiphenyl are summarized below. While data for this specific compound is limited in some areas, properties of closely related analogs such as 4-aminobiphenyl and 4-methylbiphenyl are included for comparative reference.

| Property | Value | Reference |

| IUPAC Name | 4-(4-methylphenyl)aniline | [1] |

| Synonyms | 4'-Methyl-4-aminodiphenyl, 4'-Methylbiphenylamine | [1] |

| CAS Number | 1204-78-0 | [1] |

| Molecular Formula | C₁₃H₁₃N | [1] |

| Molecular Weight | 183.25 g/mol | [1] |

| Appearance | Cream to dark brown powder (reported for 3-amino-4-methylbiphenyl) | [3] |

| Melting Point | 58.0-64.0 °C (reported for 3-amino-4-methylbiphenyl) | [3] |

| Boiling Point | Data not available. (For reference: 4-methylbiphenyl is 267-268 °C) | [4][5] |

| Solubility | Slightly soluble in acetone, chloroform, and methanol. | [6] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of 4-Amino-4'-methylbiphenyl. Below is a summary of expected spectral characteristics based on its structure and data from analogous compounds.

| Spectroscopic Technique | Characteristic Features | Reference |

| ¹H NMR | - Aromatic Protons: Multiple signals expected in the range of δ 6.7-7.5 ppm. - Amine Protons (-NH₂): A broad singlet, typically around δ 3.7 ppm. - Methyl Protons (-CH₃): A sharp singlet around δ 2.4 ppm. | [7][8] |

| ¹³C NMR | - Methyl Carbon (-CH₃): Signal expected around δ 21 ppm. - Aromatic Carbons: Signals expected in the range of δ 115-146 ppm. The carbon attached to the amino group will be upfield, while the quaternary carbons will be downfield. | [8][9] |

| FT-IR (cm⁻¹) | - N-H Stretch: Symmetric and asymmetric stretching bands for the primary amine around 3300-3500 cm⁻¹. - C-H Aromatic Stretch: Bands typically appear just above 3000 cm⁻¹. - C-H Aliphatic Stretch: Bands for the methyl group appear just below 3000 cm⁻¹. - C=C Aromatic Ring Stretch: Sharp peaks in the 1450-1600 cm⁻¹ region. | [10][11] |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): Expected at m/z = 183. - Key Fragments: Potential fragmentation includes the loss of a methyl group ([M-15]⁺) at m/z = 168, and other fragments characteristic of the biphenyl core. | [1] |

Experimental Protocols

Protocol for the Synthesis of 4-Amino-4'-methylbiphenyl via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for synthesizing biaryl compounds like 4-Amino-4'-methylbiphenyl.[12][13] This protocol outlines a general procedure for coupling a protected aminophenylboronic acid with a methyl-substituted aryl halide.

Principle: A palladium catalyst facilitates the carbon-carbon bond formation between an arylboronic acid and an aryl halide in the presence of a base. The amino group is often protected (e.g., as an acetyl or Boc derivative) to prevent side reactions.

Materials:

-

4-Bromotoluene

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (or corresponding boronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Solvent system (e.g., Toluene/Water or Dioxane/Water)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-bromotoluene (1.0 equiv), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1 v/v) to the flask via syringe.

-

Catalyst Addition: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (1-2 mol%) and the phosphine ligand (2-4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica gel to obtain pure 4-Amino-4'-methylbiphenyl.[12][14]

Protocol for GC-MS Analysis

Principle: Gas chromatography separates the compound from a mixture based on its volatility and interaction with a stationary phase, while mass spectrometry fragments the eluted compound and detects the fragments, allowing for identification based on its mass spectrum.

Instrumentation:

-

Gas Chromatograph equipped with a capillary column (e.g., HP-5MS or equivalent).

-

Mass Spectrometer (Electron Ionization - EI source).

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically heated to 250 °C.

-

Chromatographic Separation: Use a temperature program to separate the components. A typical program might be: hold at 100 °C for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/minute, and hold for 5 minutes. Helium is typically used as the carrier gas.

-

Mass Analysis: The mass spectrometer should be set to scan a mass range of m/z 40-500. The ionization energy is typically set at 70 eV.

-

Data Interpretation: The resulting chromatogram will show a peak at a specific retention time for 4-Amino-4'-methylbiphenyl. The mass spectrum of this peak should display a molecular ion at m/z 183 and a fragmentation pattern consistent with the compound's structure.[1]

Biological Activity and Relevant Pathways

While specific signaling pathways for 4-Amino-4'-methylbiphenyl are not extensively documented, the biological activity of its parent compound, 4-aminobiphenyl (4-ABP), is well-studied as a human bladder carcinogen.[2] The mechanism of carcinogenicity is believed to involve metabolic activation, which is a relevant pathway to consider for its methylated derivative.

Metabolic Activation Pathway: The carcinogenicity of aromatic amines like 4-ABP is mediated by their metabolic conversion to reactive electrophiles that form adducts with DNA.[2]

-

N-Oxidation: In the liver, Cytochrome P450 enzymes (specifically CYP1A2) catalyze the N-oxidation of the amino group to form N-hydroxy-4-aminobiphenyl.

-

Esterification: The N-hydroxy metabolite can be further activated in the liver or bladder by O-acetylation or O-sulfonation to form unstable esters.

-

Nitrenium Ion Formation: These esters can heterolytically cleave to form a highly reactive arylnitrenium ion.

-

DNA Adduct Formation: The arylnitrenium ion acts as a potent electrophile, attacking nucleophilic sites on DNA bases (primarily guanine) to form covalent DNA adducts. These adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.[2]

Visualizations

Caption: Workflow for the Suzuki-Miyaura synthesis of 4-Amino-4'-methylbiphenyl.

Caption: Postulated metabolic activation pathway leading to DNA damage.

Safety and Handling

Based on aggregated GHS data, 4-Amino-4'-methylbiphenyl is associated with several hazards. Researchers must handle this compound with appropriate caution.

-

Hazard Statements: Harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Precautionary Measures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust/fumes.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

-

References

- 1. 4-Amino-4'-methylbiphenyl | C13H13N | CID 14564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 3. 3-Amino-4-methylbiphenyl, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-AMINO-3-METHYLBIPHENYL CAS#: 63019-98-7 [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. ocf.berkeley.edu [ocf.berkeley.edu]

- 14. benchchem.com [benchchem.com]

4-Amino-4'-methylbiphenyl: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 4-Amino-4'-methylbiphenyl. It is crucial to note that specific toxicological data for this compound is limited. Much of the information regarding potential health hazards, particularly carcinogenicity and metabolic pathways, is extrapolated from the well-studied parent compound, 4-Aminobiphenyl. Therefore, a high degree of caution is warranted when handling 4-Amino-4'-methylbiphenyl.

Hazard Identification and Classification

4-Amino-4'-methylbiphenyl is classified as a hazardous substance. The following tables summarize the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications available for the compound and its hydrochloride salt.

Table 1: GHS Classification for 4-Amino-4'-methylbiphenyl

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

Source: PubChem. It is important to note that the percentages for some classifications are not 100%, indicating some variability in the data sources.

Table 2: GHS Classification for 4-Amino-4'-methylbiphenyl hydrochloride

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Source: CymitQuimica Safety Data Sheet.

Toxicological Data

Table 3: Toxicological Data for 4-Aminobiphenyl (Parent Compound)

| Metric | Value | Species | Route |

| LD50 | 500 mg/kg | Rat | Oral |

| LD50 | 690 mg/kg | Rabbit | Oral |

| LD50 | 25 mg/kg | Dog | Oral |

Source: Sigma-Aldrich Safety Data Sheet, Wikipedia.

Carcinogenicity of 4-Aminobiphenyl (Parent Compound):

4-Aminobiphenyl is a known human carcinogen. The addition of a methyl group to the biphenyl structure may influence its carcinogenic potential, but in the absence of specific data, 4-Amino-4'-methylbiphenyl should be handled as a potential carcinogen.

-

IARC: Group 1 - Carcinogenic to humans.

-

NTP: Known to be a human carcinogen.

-

OSHA: Specifically regulated carcinogen.

Experimental Protocols

For researchers needing to generate safety data, the following are summaries of standard OECD (Organisation for Economic Co-operation and Development) guidelines for key toxicological endpoints.

Acute Oral Toxicity (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

-

Animals: Typically, three female rats are used for each step.

-

Dosing: A single oral dose of the substance is administered to the animals. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Procedure: The decision to proceed to the next dose level or to stop the test is based on the number of animals that die or show clear signs of toxicity.

Skin Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animals: A single rabbit is typically used.

-

Application: A small amount of the test substance is applied to a patch of shaved skin.

-

Exposure: The substance is left in contact with the skin for a defined period (e.g., 4 hours).

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal.

Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or damage.

Methodology:

-

Animals: A single rabbit is typically used.

-

Application: A small amount of the test substance is instilled into one eye of the rabbit. The other eye serves as a control.

-

Observation: The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specific time points after application.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro test is widely used to assess the mutagenic potential of a substance.

Methodology:

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to mimic metabolism in the body.

-

Procedure: The bacteria are exposed to the test substance and plated on a minimal medium lacking the essential amino acid.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

Signaling Pathways and Metabolism

The primary concern with aromatic amines like 4-Aminobiphenyl is their metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. While the specific metabolic pathway of 4-Amino-4'-methylbiphenyl has not been fully elucidated, it is expected to follow a similar pathway to 4-Aminobiphenyl.

The presence of a methyl group may influence the rate of metabolic reactions. It could potentially undergo hydroxylation or affect the electronic properties of the aromatic ring, thereby altering the susceptibility to enzymatic oxidation.

Unveiling the Potential of 4-Amino-4'-methylbiphenyl: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Properties, and Multifaceted Research Applications of a Key Biphenyl Intermediate

Introduction

4-Amino-4'-methylbiphenyl, a substituted aromatic amine, is a versatile chemical intermediate that has garnered significant interest across various scientific disciplines. Its unique molecular architecture, featuring a biphenyl core with both an amino and a methyl functional group, imparts a range of chemical and physical properties that make it a valuable building block in organic synthesis, materials science, and medicinal chemistry. This technical guide provides a comprehensive overview of 4-Amino-4'-methylbiphenyl, detailing its synthesis, key properties, and exploring its current and potential research applications for scientists and professionals in drug development and materials science.

Chemical and Physical Properties

4-Amino-4'-methylbiphenyl, also known by its IUPAC name 4-(4-methylphenyl)aniline, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 1204-78-0 | [1] |

| Molecular Formula | C₁₃H₁₃N | [1] |

| Molecular Weight | 183.25 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 99 °C (lit.) | [2] |

| Boiling Point | 321.5±11.0 °C at 760 mmHg | [2] |

| Purity (typical) | >97% | [3][4] |

Synthesis of 4-Amino-4'-methylbiphenyl

The primary synthetic route to 4-Amino-4'-methylbiphenyl and its derivatives is the Suzuki-Miyaura cross-coupling reaction.[5][6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering a versatile and efficient method for creating biaryl structures.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of 4-Amino-4'-methylbiphenyl. The specific catalyst, base, and solvent system may require optimization for specific substrates.

Materials:

-

4-Bromoaniline or 4-iodoaniline (1.0 mmol, 1.0 equiv)

-

4-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/water mixture, 4:1)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoaniline, 4-methylphenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Add the degassed solvent to the flask via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-Amino-4'-methylbiphenyl.

Potential Research Applications

The unique structure of 4-Amino-4'-methylbiphenyl makes it a valuable precursor and building block in several areas of research and development.

Organic Electronics and Materials Science

4-Amino-4'-methylbiphenyl is a key intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[3][4] The biphenyl core provides rigidity and contributes to the thermal stability of the final material, while the amino and methyl groups can be further functionalized to tune the electronic and photophysical properties. These tailored molecules are crucial for developing efficient charge transport layers and emissive materials in OLED devices.

Medicinal Chemistry and Drug Development

The biphenyl scaffold is a "privileged structure" in medicinal chemistry, frequently found in biologically active compounds.[8] While specific biological activity data for 4-Amino-4'-methylbiphenyl is not extensively reported, its derivatives have shown potential in various therapeutic areas. The amino group provides a site for further chemical modification, allowing for the synthesis of a library of compounds for screening against various biological targets.

Cytotoxicity of Related Biphenyl Derivatives:

While quantitative data for 4-Amino-4'-methylbiphenyl is limited, studies on related 4-methylbiphenyl derivatives have demonstrated cytotoxic effects against various cancer cell lines. This suggests that the 4-methylbiphenyl core can serve as a starting point for the development of novel anticancer agents.

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiazolidine-2,4-dione-biphenyl | HeLa | 32.38 ± 1.8 | [8] |

| Thiazolidine-2,4-dione-biphenyl | PC3 | 74.28 ± 1.3 | [8] |

| Thiazolidine-2,4-dione-biphenyl | HepG2 | 59.67 ± 1.6 | [8] |

| 4-Methylbenzamide-purine | K562 (Leukemia) | 2.27 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Principle:

Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., derivatives of 4-Amino-4'-methylbiphenyl) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the compound concentration.[8]

Liquid Crystal Research

Biphenyl derivatives are fundamental components in the design of liquid crystals due to their rigid, rod-like structure.[10][11] The introduction of polar groups, such as the amino group in 4-Amino-4'-methylbiphenyl, can influence the dielectric anisotropy and other mesomorphic properties of the resulting liquid crystal materials. Further derivatization of the amino group allows for the synthesis of a wide range of novel liquid crystalline compounds with tailored properties for display and sensor applications.

Toxicity and Metabolic Considerations

It is crucial to note that the parent compound, 4-aminobiphenyl, is a known human carcinogen, primarily targeting the urinary bladder.[12][13] The carcinogenicity is linked to its metabolic activation in the liver. While the addition of a methyl group in 4-Amino-4'-methylbiphenyl may alter its metabolic fate and toxicity profile, researchers should handle this compound with appropriate safety precautions.

Conclusion

4-Amino-4'-methylbiphenyl is a chemical intermediate with significant potential in diverse research fields. Its utility as a precursor for advanced OLED materials is well-established, and its biphenyl scaffold presents opportunities for the development of novel therapeutics and liquid crystals. While the specific biological profile of 4-Amino-4'-methylbiphenyl requires further investigation, the established activities of its derivatives underscore the promise of this compound as a versatile building block. Researchers working with this compound should be mindful of the toxicological data of the parent 4-aminobiphenyl and employ appropriate safety measures. The continued exploration of 4-Amino-4'-methylbiphenyl and its derivatives is poised to contribute to advancements in materials science and medicinal chemistry.

References

- 1. 4-Amino-4'-methylbiphenyl | C13H13N | CID 14564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. China 4-Amino-4'-methylbiphenyl CAS No.: 1204-78-0 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 13. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Metabolism of 4-aminobiphenyl and 4-acetylaminobiphenyl in perfused guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Amino-4'-methylbiphenyl Derivatives: Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Among these, 4-Amino-4'-methylbiphenyl and its derivatives have emerged as a class of compounds with significant therapeutic potential, demonstrating a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects. The strategic placement of the amino and methyl groups on the biphenyl core provides a versatile platform for structural modifications to optimize potency, selectivity, and pharmacokinetic profiles. This technical guide offers a comprehensive overview of the synthesis, physicochemical properties, and biological activities of 4-Amino-4'-methylbiphenyl derivatives, supported by detailed experimental protocols and structured data to facilitate further research and development in this promising area.

Physicochemical Properties

The fundamental physicochemical characteristics of the parent compound, 4-Amino-4'-methylbiphenyl, are crucial for its handling, formulation, and biological interactions. These properties serve as a baseline for understanding how derivatization can influence its behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃N | |

| Molecular Weight | 183.25 g/mol | |

| IUPAC Name | 4-(4-methylphenyl)aniline | |

| CAS Number | 1204-78-0 | |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis of 4-Amino-4'-methylbiphenyl Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the synthesis of unsymmetrical biaryls, including 4-Amino-4'-methylbiphenyl and its derivatives. This palladium-catalyzed reaction offers high yields and tolerates a broad range of functional groups.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of 4-Amino-4'-methylbiphenyl.

Materials:

-

4-Bromoaniline

-

4-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethanol

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-bromoaniline (1.0 eq), 4-methylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst, such as a mixture of Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq).

-

Solvent Addition: Add a mixture of toluene, water, and ethanol to the flask.

-

Reaction: Heat the mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4-Amino-4'-methylbiphenyl.

Suzuki-Miyaura Synthesis Workflow

Biological Activities

Derivatives of 4-Amino-4'-methylbiphenyl have demonstrated significant potential as both anticancer and antimicrobial agents. The biological activity is highly dependent on the nature and position of substituents on the biphenyl rings.

Anticancer Activity

The cytotoxic effects of various biphenyl derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting cancer cell growth.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) |

| 1 | Thiazolidine-2,4-dione-biphenyl | HeLa (Cervical Cancer) | 32.38 ± 1.8 |

| PC3 (Prostate Cancer) | 74.28 ± 1.3 | ||

| MDA-MB-231 (Breast Cancer) | 148.55 ± 3.2 | ||

| HepG2 (Liver Cancer) | 59.67 ± 1.6 | ||

| 2 | Hydroxylated Biphenyl | Malignant Melanoma | 1.7 ± 0.5 |

| 3 | Hydroxylated Biphenyl | Malignant Melanoma | 2.0 ± 0.7 |

| 4 | 4-Methylbenzamide-purine | K562 (Leukemia) | 2.27 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

4-Amino-4'-methylbiphenyl derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 to 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the compound concentration.

An In-depth Technical Guide to the Isomers of C13H13N for Researchers, Scientists, and Drug Development Professionals

An exploration of the synthesis, properties, and applications of key isomers of the molecular formula C13H13N, providing a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

The molecular formula C13H13N represents a diverse array of structural isomers, each with unique physicochemical properties, synthetic pathways, and potential applications, particularly in the realm of drug discovery and materials science. This technical guide provides an in-depth analysis of several prominent isomers, including N-phenylbenzylamine, various methyldiphenylamines, benzylanilines, diphenylacetonitrile, tacrine, and 9-methyl-9H-carbazole. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals, with a focus on structured data, detailed experimental protocols, and visualizations of key processes.

Core Isomers and Their Physicochemical Properties

The isomers of C13H13N exhibit a range of physical and chemical characteristics dictated by their distinct molecular architectures. Understanding these properties is fundamental to their application and handling. The following table summarizes key quantitative data for several prominent isomers.

| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| N-Phenylbenzylamine | N-benzyl-N-phenylaniline | 103-32-2 | 183.25 | 33-36 | 180 @ 12 mmHg |

| N-Methyldiphenylamine | N-methyl-N-phenylaniline | 552-82-9 | 183.25 | -7.6 | 293 |

| 2-Methyldiphenylamine | 2-Methyl-N-phenylaniline | 612-19-1 | 183.25 | 45-47 | 305 |

| 3-Methyldiphenylamine | 3-Methyl-N-phenylaniline | 1205-64-7 | 183.25 | 29-30 | 315-317 |

| 4-Methyldiphenylamine | 4-Methyl-N-phenylaniline | 620-84-8 | 183.25 | 88-90 | 317 |

| 2-Benzylaniline | 2-(Phenylmethyl)aniline | 28059-64-5 | 183.25 | 58-60 | 306 |

| 4-Benzylaniline | 4-(Phenylmethyl)aniline | 1135-12-2 | 183.25 | 31-33 | 311 |

| Diphenylacetonitrile | 2,2-Diphenylacetonitrile | 86-29-3 | 193.25 | 71-73 | 181 @ 12 mmHg |

| Tacrine | 1,2,3,4-Tetrahydroacridin-9-amine | 321-64-2 | 198.27 | 181.1-182.1 | - |

| 9-Methyl-9H-carbazole | 9-Methyl-9H-carbazole | 1484-12-4 | 181.24 | 85-87 | 358 |

Experimental Protocols: Synthesis of Key Isomers

The synthesis of C13H13N isomers can be achieved through various established chemical reactions. Below are detailed protocols for the preparation of three representative isomers.

Synthesis of N-Phenylbenzylamine

This procedure describes the synthesis of N-Phenylbenzylamine via the condensation of aniline and benzyl chloride.[1][2]

Materials:

-

Aniline (4 moles)

-

Sodium bicarbonate (1.25 moles)

-

Water (100 cc)

-

Benzyl chloride (1 mole)

-

Saturated salt solution

-

Anhydrous sodium sulfate

Procedure:

-

In a 1500-cc flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, combine aniline, sodium bicarbonate, and water.

-

Heat the mixture to 90-95°C on a steam bath with vigorous agitation.

-

Slowly add benzyl chloride from the separatory funnel over a period of 1.5 to 2 hours.

-

Continue the reaction for a total of four hours.

-

Cool the mixture and filter with suction.

-

Separate the aqueous and organic layers. Wash the organic layer with a saturated salt solution.

-

Dry the organic layer with anhydrous sodium sulfate and filter.

-

Remove the excess aniline by distillation under reduced pressure (81°C at 12 mmHg).

-

Collect the N-Phenylbenzylamine fraction, which distills at 170-200°C at 12 mmHg. The product solidifies on cooling.

-